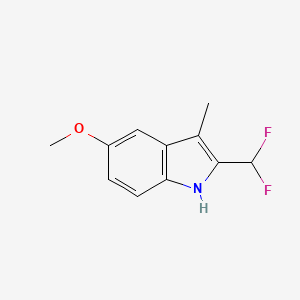
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a methoxy group, and a methyl group attached to an indole core. The presence of the difluoromethyl group is particularly noteworthy due to its impact on the compound’s chemical properties, such as increased metabolic stability and lipophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods can transfer the CF2H group to various substrates, including aromatic and heteroaromatic compounds, under stoichiometric or catalytic conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or organolithium reagents in THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its metabolic stability and ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to proteins and enzymes. This interaction can modulate various biological pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-5-methoxy-3-methyl-1H-indole
- 2-(Chlorodifluoromethyl)-5-methoxy-3-methyl-1H-indole
- 2-(Fluoromethyl)-5-methoxy-3-methyl-1H-indole
Comparison: 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. The difluoromethyl group also enhances the compound’s ability to act as a hydrogen bond donor, which can be advantageous in drug design .
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-methoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11F2NO/c1-6-8-5-7(15-2)3-4-9(8)14-10(6)11(12)13/h3-5,11,14H,1-2H3 |
Clave InChI |
OTGAMVIICVPWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


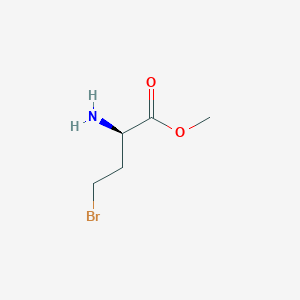

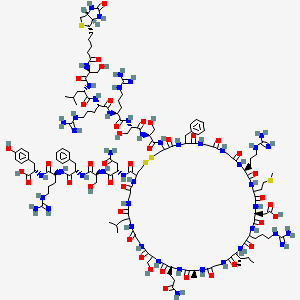
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)
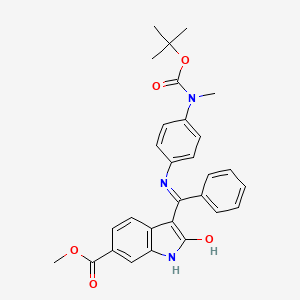


![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
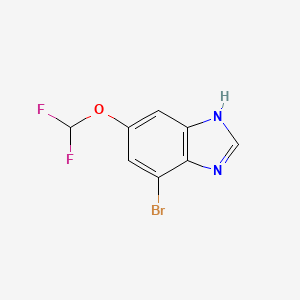

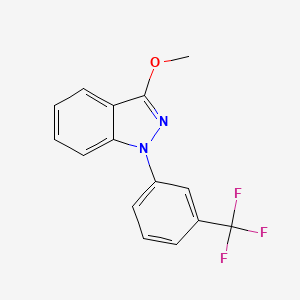
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)

